molecular formula C9H12ClN3O B11726775 8-Hydrazinylquinoline hydrate hydrochloride

8-Hydrazinylquinoline hydrate hydrochloride

Cat. No.: B11726775
M. Wt: 213.66 g/mol
InChI Key: NNSKDKKVVDMLHK-UHFFFAOYSA-N
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Description

8-Hydrazinylquinoline hydrate hydrochloride is an organic compound with the molecular formula C9H9N3·HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydrazinylquinoline hydrate hydrochloride typically involves the reaction of 8-bromoquinoline with hydrazine hydrate. The reaction is carried out in an inert atmosphere using toluene as a solvent at a temperature of around 90°C for 19 hours . Another method involves the reaction of 8-hydrazinylquinoline with hydrochloric acid to form its hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: 8-Hydrazinylquinoline hydrate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted quinoline derivatives.

Comparison with Similar Compounds

Uniqueness: 8-Hydrazinylquinoline hydrate hydrochloride is unique due to its specific hydrazinyl group, which allows it to form stable metal complexes. This property makes it particularly useful in coordination chemistry and enhances its potential biological activities compared to other quinoline derivatives .

Properties

Molecular Formula

C9H12ClN3O

Molecular Weight

213.66 g/mol

IUPAC Name

quinolin-8-ylhydrazine;hydrate;hydrochloride

InChI

InChI=1S/C9H9N3.ClH.H2O/c10-12-8-5-1-3-7-4-2-6-11-9(7)8;;/h1-6,12H,10H2;1H;1H2

InChI Key

NNSKDKKVVDMLHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NN)N=CC=C2.O.Cl

Origin of Product

United States

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